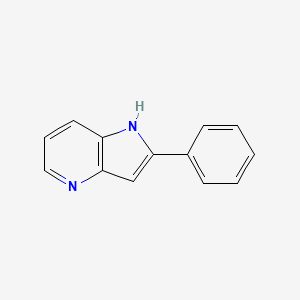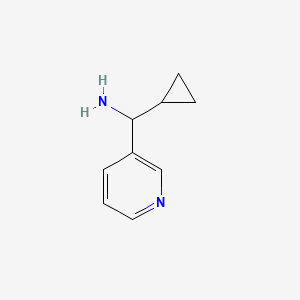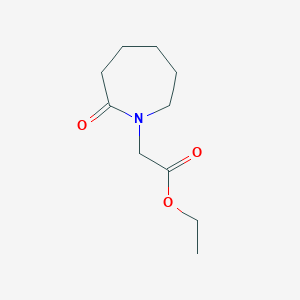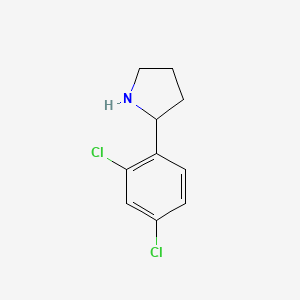
2-Phenyl-4-azaindole
Übersicht
Beschreibung
2-Phenyl-4-azaindole is a chemical compound that belongs to the azaindole family . Azaindoles are structurally bioisosteric chemical structures to indoles, which are common in biological materials, natural products, and pharmaceuticals . They have four structural isomers, named as 4-, 5-, 6-, and 7- azaindoles .
Synthesis Analysis
Azaindoles have been synthesized using various methods over the past few decades . These methods have been developed due to the interesting biochemical and biophysical properties of various isomeric azaindoles . By using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .Molecular Structure Analysis
The four azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems . These three entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .Chemical Reactions Analysis
Azaindoles have been used in a variety of chemical reactions . The azaindole chemical scaffold has yielded several therapeutic agents for a variety of diseases . The reaction mechanisms of azaindoles are attractive and have advantages and limitations .Wissenschaftliche Forschungsanwendungen
HIV-1 Inhibition
2-Phenyl-4-azaindole derivatives have been explored for their potential as inhibitors of HIV-1 attachment. Systematic modifications in these derivatives have shown significant improvements in antiviral activity and pharmaceutical properties, leading to the advancement of certain compounds to clinical studies. These include BMS-377806 and BMS-488043, which have demonstrated proof of concept in preliminary clinical studies for their efficacy against HIV-1 (Wang et al., 2009).
Antimicrobial Activity
Azaindoles, including this compound, have been noted for their biological activities, including antimicrobial properties. A study synthesized new azaisatins derivatives containing 2-phenylquinazolin-4(3H)-ones and found that these compounds exhibited significant antimicrobial activities in both in vitro and in vivo studies (Devi, Sarangapani, & Sriram, 2013).
Antitumor Activity
Research into this compound derivatives has revealed their potential in cancer treatment. A study on phenylthiazolylindoles and phenylthiazolyl-7-azaindoles, derived from a 2,4‐bis(3′‐indolyl)imidazole skeleton, found inhibitory effects against various cancer cell lines at micromolar to nanomolar concentrations. Certain azaindole derivatives also exhibited a high affinity for CDK1, a protein involved in cell cycle regulation, suggesting their potential as anticancer therapies (Diana et al., 2011).
Antimycobacterial Agents
1,4-Azaindoles, which include this compound structures, have been identified as potent antimycobacterial agents. They work through noncovalent inhibition of a specific enzyme in Mycobacterium tuberculosis, demonstrating efficacy in both in vitro and in vivo models. This discovery positions them as promising candidates for treating tuberculosis, including drug-resistant strains (Shirude et al., 2014).
Synthesis and Chemical Reactivity
This compound derivatives have been a focus in synthetic chemistry due to their various applications. Studies have looked into efficient methods for synthesizing these derivatives and exploring their reactivity, such as through palladium-catalyzed reactions and other organic synthesis techniques. These efforts contribute to the accessibility of these compounds for further research and application (Mishra, Vats, & Deb, 2016).
Wirkmechanismus
Target of Action
The primary targets of 2-Phenyl-4-azaindole are protein kinases . Protein kinases play a predominant regulatory role in nearly every aspect of cell biology, including apoptosis, cell cycle progression, cytoskeletal rearrangement, differentiation, development, immune response, nervous system function, and transcription .
Mode of Action
This compound interacts with its protein kinase targets by fitting into the ATP active site . The presence of the extra nitrogen atom in the azaindole core increases the possible fits in the ATP active site, which requires well-positioned hydrogen bond donor-acceptor systems .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the protein kinases it targets. These pathways include the RAF/MEK/ERK pathway, which is involved in cell division and differentiation . The downstream effects of these pathways can vary widely, depending on the specific kinase targeted and the cellular context.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound can be modulated and finely tuned using the azaindole core . This allows for the optimization of the compound’s bioavailability. The azaindole core can also be used to modulate other properties such as solubility, pK A, and lipophilicity .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific kinase targeted. For example, if a kinase involved in cell cycle progression is inhibited, this could result in cell cycle arrest and potentially apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its interaction with its targets . Additionally, the presence of other molecules can affect the compound’s stability and its ability to reach its targets .
Biochemische Analyse
Biochemical Properties
2-Phenyl-4-azaindole interacts with several kinases, including Anaplastic Lymphoma Kinase (ALK) and Fibroblast Growth Factor Receptor 1 (FGFR1). The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby modulating downstream signaling pathways . This inhibition can lead to altered cellular responses, making this compound a valuable tool in studying kinase-related pathways and developing kinase-targeted therapies.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, for instance, the compound has been shown to inhibit cell proliferation by blocking key signaling pathways involved in cell growth and survival. Specifically, this compound affects the RAF/MEK/ERK pathway, which is critical for cell division and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding site of kinases, such as ALK and FGFR1, through hydrogen bonding and hydrophobic interactions . This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates and thereby disrupting signaling cascades.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits kinase activity and modulates signaling pathways without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and cardiotoxicity, due to off-target interactions and the disruption of essential cellular functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with kinases and other regulatory proteins .
Eigenschaften
IUPAC Name |
2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-13-11(15-12)7-4-8-14-13/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTVGGZESFVQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461911 | |
| Record name | 2-Phenyl-4-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25797-03-9 | |
| Record name | 2-Phenyl-4-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(2,5-Dichloro-3-thienyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B1366281.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)
![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-chlorobenzoate](/img/structure/B1366298.png)


![4,4'-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid)](/img/structure/B1366305.png)


![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)
